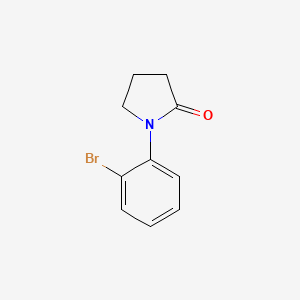

1-(2-Bromophenyl)pyrrolidin-2-one

Übersicht

Beschreibung

1-(2-Bromophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of organic compounds known as pyrrolidinones. These compounds contain a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). The presence of a bromophenyl group attached to this ring structure suggests potential for interesting chemical properties and reactivity, as well as possible applications in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives, including those substituted with a bromophenyl group, can be achieved through various synthetic routes. For instance, the reductive cyclization of cyanoalkanoate esters using sodium borohydride (NaBH4) and cobalt chloride (CoCl2·6H2O) has been described as a method to obtain pyrrolidin-2-one derivatives . These derivatives are important pharmacophoric fragments for the synthesis of various biologically active compounds, indicating the relevance of this compound in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound has been studied using crystallography and ultraviolet (UV) spectroscopy. It has been found that the compound is substantially non-planar in solution, and this non-planarity is also observed in the solid state. The crystal structure studies revealed a significant dihedral angle between the phenyl and the pyrrolidinone rings, indicating that the molecule adopts a non-coplanar conformation .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidin-2-one derivatives can be quite diverse. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidin-4-one derivative has been studied, showing that the reaction is subject to general base, acid, and hydroxide-ion catalyses . Although this study does not directly involve this compound, it provides insight into the type of reactions that pyrrolidin-2-one derivatives can undergo.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Conformational Studies

- Conformational Analysis : Research by Fujiwara et al. (1977) indicates that 1-(2-Bromophenyl)pyrrolidin-2-one is substantially non-planar in solution. This contrasts with its related compound, 1-(2-bromophenyl)azetidin-2-one, which is planar. These findings are confirmed through crystal structure studies, showing a significant dihedral angle in this compound, suggesting unique spatial arrangements relevant in chemical synthesis and structural biology (Fujiwara, Varley, & van der Veen, 1977).

Hydrogen-Bonding Patterns in Enaminones

- Hydrogen-Bonding Exploration : A study by Balderson et al. (2007) on compounds similar to this compound, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, revealed bifurcated intra- and intermolecular hydrogen bonding. This kind of bonding is crucial for understanding molecular interactions in drug design and material science (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis of Pyrroloquinolines and Ullazines

- Organic Synthesis : Das et al. (2016) demonstrated the use of 1-(2-Bromophenyl)-1H-pyrrole, closely related to this compound, in synthesizing pyrrolo[1,2-a]quinoline and ullazines. This process, involving catalytic amounts of rhodamine 6G under light irradiation, highlights its potential in synthesizing complex organic molecules (Das, Ghosh, & Koenig, 2016).

Cholinesterase Inhibitors

- Pharmacological Research : A study by Pizova et al. (2017) on benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which includes derivatives of this compound, showed potential as cholinesterase inhibitors. These findings are vital for developing treatments for diseases like Alzheimer's (Pizova, Havelkova, Štěpánková, et al., 2017).

Luminescent Polymers

- Material Science : Zhang and Tieke (2008) described the synthesis and properties of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, where derivatives of this compound can be a component. These polymers exhibit strong fluorescence and are relevant in the field of optoelectronics and sensor technology (Zhang & Tieke, 2008).

Wirkmechanismus

Target of Action

Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities .

Mode of Action

The mode of action of 1-(2-Bromophenyl)pyrrolidin-2-one involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process is believed to be responsible for the formation of pyrrolidin-2-ones .

Biochemical Pathways

The compound’s synthesis involves a cascade of reactions, suggesting it may interact with multiple biochemical pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine compounds, which include this compound, are known to influence their pharmacokinetic properties .

Result of Action

Pyrrolidin-2-ones are known to possess diverse functional properties, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .

Safety and Hazards

Zukünftige Richtungen

Pyrrolidin-2-ones, such as 1-(2-Bromophenyl)pyrrolidin-2-one, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . Therefore, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXUXPJETBQBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392711 | |

| Record name | 1-(2-bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7661-30-5 | |

| Record name | 1-(2-Bromophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7661-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key structural difference between 1-(2-bromophenyl)azetidin-2-one and 1-(2-bromophenyl)pyrrolidin-2-one?

A: The research primarily focuses on the conformational differences between the two compounds. Ultraviolet (UV) spectroscopic data suggests that this compound (2a) exhibits a non-planar conformation in solution, unlike the planar structure of 1-(2-bromophenyl)azetidin-2-one (1a) []. This difference in planarity is further confirmed by crystal structure analysis. In the solid state, a significant dihedral angle of 72° exists between the phenyl ring and the five-membered ring in this compound, highlighting its non-planar nature. Conversely, 1-(2-bromophenyl)azetidin-2-one maintains its planar conformation in the crystal structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)